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Abstract

This document provides a detailed methodology for the synthesis of Afatinib, a potent and
irreversible dual inhibitor of the ErbB family of receptors, starting from 4-Chloro-7-fluoro-6-
nitroquinazoline. The synthetic route involves a four-step process encompassing nucleophilic
aromatic substitution, etherification, nitro group reduction, and a final amidation to yield the
target compound. This guide includes comprehensive experimental protocols, tabulated
guantitative data for each synthetic step, and visual diagrams of the synthetic workflow and the
targeted biological signaling pathway.

Introduction

Afatinib (marketed as Gilotrif) is a second-generation tyrosine kinase inhibitor used in the
treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] It
irreversibly binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4),
thereby blocking downstream signaling pathways involved in cell proliferation and survival.[1][3]
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The following application note details a robust synthetic route to Afatinib, commencing with the
readily available starting material, 4-Chloro-7-fluoro-6-nitroquinazoline.

Overall Synthetic Scheme

The synthesis of Afatinib from 4-Chloro-7-fluoro-6-nitroquinazoline is accomplished in four
principal steps:

Step 1: N-Arylation. Nucleophilic aromatic substitution of the chloro group at the C4 position
of 4-Chloro-7-fluoro-6-nitroquinazoline with 3-chloro-4-fluoroaniline.

o Step 2: Etherification. Substitution of the fluoro group at the C7 position with (S)-
tetrahydrofuran-3-ol in the presence of a base.

o Step 3: Nitro Group Reduction. Reduction of the nitro group at the C6 position to an amine.

o Step 4: Amidation. Coupling of the resulting diamine with an activated derivative of (E)-4-
(dimethylamino)but-2-enoic acid to yield Afatinib.

Experimental Protocols and Data
Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-7-
fluoro-6-nitroquinazolin-4-amine (Intermediate 1)

This step involves the reaction of 4-Chloro-7-fluoro-6-nitroquinazoline with 3-chloro-4-
fluoroaniline.

Protocol:

A mixture of 4-chloro-7-fluoro-6-nitroquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1
eq) in 2-propanol is stirred at reflux for 4 hours. After cooling to room temperature, the
precipitated solid is collected by filtration, washed with 2-propanol, and dried under vacuum to
afford N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine as a yellow solid.[4]

Quantitative Data:
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Parameter Value Reference
Yield ~95% [4]
Appearance Yellow Solid [4]
Molecular Formula C14H7CIF2N40O2 [5]
Molecular Weight 336.68 g/mol [5]

5 10.01 (s, 1H), 9.35 (s, 1H),
8.75 (s, 1H), 8.25 (dd, J = 6.8,
*HNMR (DMSO-ds, 400 MHz) 1H), 7.90 (m, 1H), 7.55 [4]

(t, J = 9.2 Hz, 1H)

Step 2: Synthesis of (S)-N-(3-chloro-4-fluorophenyl)-6-
nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amine
(Intermediate 2)

This step involves the displacement of the fluorine atom at C7 by (S)-tetrahydrofuran-3-ol.
Protocol:

To a solution of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (1.0 eq) and (S)-
(+)-3-hydroxytetrahydrofuran (1.5 eq) in anhydrous N,N-dimethylformamide (DMF), sodium
hydride (60% dispersion in mineral oil, 1.5 eq) is added portion-wise at 0 °C under a nitrogen
atmosphere. The mixture is stirred at room temperature for 3 hours. The reaction is then
guenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried
to give the desired product.[6]

Quantitative Data:
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Parameter Value Reference
Yield ~85% [6]
Appearance Light yellow to yellow solid [7]
Molecular Formula C18H14CIFN4Oa4 [7]
Molecular Weight 404.78 g/mol [7]

5 9.85 (s, 1H), 9.05 (s, 1H),
8.65 (s, 1H), 8.20 (dd, J=6.8,
2.4 Hz, 1H), 7.85 (m, 1H), 7.45
1H NMR (DMSO-ds, 400 MHz) (@ 3292 Hz. 1H), 5.20 (m. 1) 3]
4.05-3.85 (M, 4H), 2.30-2.10

(m, 2H)

Step 3: Synthesis of (S)-N*-(3-chloro-4-fluorophenyl)-7-
(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine
(Intermediate 3)

This step focuses on the reduction of the nitro group to an amine.
Protocol:

A mixture of (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-
amine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq) in a mixture of ethanol,
tetrahydrofuran, and water (2:1:1) is heated at reflux for 4 hours. The hot solution is then
filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is
partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over
anhydrous sodium sulfate, and concentrated to yield the product.[8]

Quantitative Data:
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Parameter Value Reference
Yield ~90% [8]
Appearance Off-white to pale yellow solid [9]
Molecular Formula C1sH16CIFN4O2 [9]
Molecular Weight 374.80 g/mol 9]

5 9.30 (s, 1H), 8.30 (s, 1H),
8.15 (dd, J=6.8, 2.4 Hz, 1H),
7.75 (m, 1H), 7.35 (t, J=9.2 Hz,
1H NMR (DMSO-ds, 400 MHz) 11, 7.05 (5, 1H), 5.25 (5, 2H) [3]
5.10 (m, 1H), 3.95-3.75 (m,

4H), 2.20-2.00 (m, 2H)

Step 4: Synthesis of Afatinib

The final step is the amidation of the 6-amino group.
Protocol:

To a solution of (S)-N*-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-
diamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a
solution of (E)-4-(dimethylamino)but-2-enoyl chloride (1.2 eq) in THF is added dropwise. The
reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the
residue is purified by column chromatography on silica gel (dichloromethane/methanol
gradient) to afford Afatinib.

Quantitative Data:
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Parameter Value Reference

~84% (overall for the three-
) stage process of nitro-

Yield ) o [10]
reduction, amidation, and
salification)

Appearance White to off-white solid [11]

Molecular Formula C24H25CIFNs03 [11]

Molecular Weight 485.94 g/mol [11]

1H NMR (DMSO-ds, 400 MHz)

3 9.55 (s, 1H), 8.75 (s, 1H),
8.50 (s, 1H), 8.15 (dd, J=6.8,
2.4 Hz, 1H), 7.80 (m, 1H), 7.40
(t, J=9.2 Hz, 1H), 7.15 (s, 1H),
6.85 (dt, J=15.6, 6.8 Hz, 1H),
6.20 (d, J=15.6 Hz, 1H), 5.15
(m, 1H), 4.00-3.80 (m, 4H),
3.10 (d, J=6.8 Hz, 2H), 2.25-
2.05 (m, 2H), 2.20 (s, 6H)

[3]

Visualizations

Synthetic Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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